![molecular formula C21H14ClN3S B2664038 9-{[(3-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene CAS No. 688792-84-9](/img/structure/B2664038.png)

9-{[(3-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

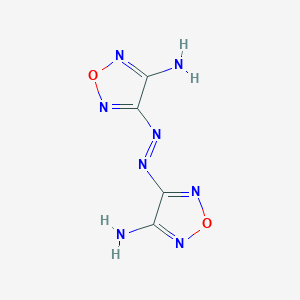

“6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline” is a complex molecule that belongs to the class of benzimidazoquinazolines . It contains a total of 44 bonds, including 30 non-H bonds, 26 multiple bonds, 3 rotatable bonds, and 26 aromatic bonds . The molecule also includes 1 sulfide, 1 imidazole, and 1 pyrimidine .

Synthesis Analysis

Benzimidazoquinazolines, including “6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline”, have been synthesized via phenyliodine (III) diacetate (PIDA)-mediated intramolecular C–H bond cycloamination reaction . This method results in a direct oxidative C–N bond formation in a complex molecule by using a metal-free protocol .Molecular Structure Analysis

The molecular structure of “6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline” includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, and 1 ten-membered ring . It contains a total of 40 atoms; 14 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 1 Sulfur atom, and 1 Chlorine atom .Chemical Reactions Analysis

The synthesis of “6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline” involves an intramolecular C–H bond cycloamination reaction, which is mediated by phenyliodine (III) diacetate (PIDA) . This reaction results in a direct oxidative C–N bond formation in the complex molecule .科学的研究の応用

Optoelectronic Materials

Quinazoline derivatives, including 6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline, have been explored for their applications in optoelectronic materials. These compounds are part of a broader class of molecules known for their luminescent properties, making them valuable in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline fragments into π-extended conjugated systems enhances the electroluminescent properties, contributing to materials used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, these compounds are of interest for their potential in nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline derivatives are highlighted for their high-efficiency phosphorescent materials suitable for OLED applications (Lipunova et al., 2018).

Synthesis Methodologies

Research has been conducted on the synthesis of benzimidazo[1,2-c]quinazoline derivatives, demonstrating various methodologies for creating biologically active substances. One study detailed the preparation of new benzimidazo[1,2-c]quinazoline-6(5H)-thiones, showcasing the compound's potential as a precursor for developing drugs with antihypertensive and antiasthmatic effects among others. These findings suggest a broad application in searching for drug precursors (Ivachtchenko et al., 2002).

Fluorescent Probes for DNA Detection

A specific study focused on novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, synthesized for potential applications as DNA-specific fluorescent probes. These compounds were characterized for their binding properties to ct-DNA, revealing enhanced fluorescence emission intensity. This characteristic suggests their utility in molecular biology as tools for DNA detection and analysis (Perin et al., 2011).

特性

IUPAC Name |

6-[(3-chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3S/c22-15-7-5-6-14(12-15)13-26-21-24-17-9-2-1-8-16(17)20-23-18-10-3-4-11-19(18)25(20)21/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNUMPBGDORRRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid](/img/structure/B2663955.png)

![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2663958.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2663960.png)

![N-(2,5-difluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2663961.png)

![Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2663963.png)

![N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2663966.png)

![1-(4-methoxy-3-methylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2663967.png)

![Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2663969.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide](/img/structure/B2663970.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B2663974.png)

![1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2663976.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2663978.png)